molecular formula C7H16N2O2 B13608734 4-[3-(aminooxy)propyl]Morpholine

4-[3-(aminooxy)propyl]Morpholine

Cat. No.: B13608734
M. Wt: 160.21 g/mol
InChI Key: YVPBGTVQPKQWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[3-(morpholin-4-yl)propyl]hydroxylamine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a hydroxylamine group

Preparation Methods

The synthesis of O-[3-(morpholin-4-yl)propyl]hydroxylamine typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product .

Chemical Reactions Analysis

O-[3-(morpholin-4-yl)propyl]hydroxylamine can undergo various chemical reactions, including:

Scientific Research Applications

O-[3-(morpholin-4-yl)propyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of O-[3-(morpholin-4-yl)propyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research .

Comparison with Similar Compounds

O-[3-(morpholin-4-yl)propyl]hydroxylamine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

O-(3-morpholin-4-ylpropyl)hydroxylamine

InChI

InChI=1S/C7H16N2O2/c8-11-5-1-2-9-3-6-10-7-4-9/h1-8H2

InChI Key

YVPBGTVQPKQWDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.